molecular formula C10H10N2O2 B12946175 4-Amino-2-methyl-1H-indole-6-carboxylic acid

4-Amino-2-methyl-1H-indole-6-carboxylic acid

Cat. No.: B12946175
M. Wt: 190.20 g/mol
InChI Key: QAOQIOXAZDHDFV-UHFFFAOYSA-N
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Description

4-Amino-2-methyl-1H-indole-6-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs Indoles are known for their diverse biological activities and are crucial in cell biology

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Amino-2-methyl-1H-indole-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential role in cell signaling pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors, influencing cell signaling pathways. This compound may act as an agonist or antagonist, modulating biological responses .

Comparison with Similar Compounds

Uniqueness: 4-Amino-2-methyl-1H-indole-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid groups make it versatile for various chemical modifications and applications .

Biological Activity

4-Amino-2-methyl-1H-indole-6-carboxylic acid (also referred to as 4-Aminoindole-6-carboxylic acid) is an indole derivative that has garnered attention for its potential biological activities. This compound's unique structural features contribute to its diverse pharmacological properties, making it a subject of various studies in medicinal chemistry and pharmacology.

Structural Characteristics

The compound features an indole ring system, which is a bicyclic structure comprising a benzene ring fused to a pyrrole ring. The amino group at the 4-position and the carboxylic acid group at the 6-position are critical for its biological activity. The molecular formula is C10H10N2O2C_{10}H_{10}N_{2}O_{2}, with a molecular weight of approximately 190.2 g/mol.

Property Value
Molecular FormulaC10H10N2O2C_{10}H_{10}N_{2}O_{2}
Molecular Weight190.2 g/mol
Melting Point160 - 163 °C

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study evaluating various derivatives of indole-6-carboxylic acids found that certain compounds demonstrated potent activity against bacterial strains, including Mycobacterium tuberculosis (Mtb). The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported to be as low as 0.625 µM, indicating strong antimicrobial potential .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A recent study synthesized multiple derivatives of indole-6-carboxylic acids and evaluated their cytotoxicity against cancer cell lines. The findings suggested that these derivatives, including those based on this compound, could effectively inhibit the growth of cancer cells by targeting key pathways involved in cell proliferation and survival .

The mechanism by which this compound exerts its biological effects is believed to involve the modulation of various molecular targets. For example, it may interact with specific enzymes or receptors, thereby influencing metabolic pathways crucial for microbial survival or tumor growth. The indole core facilitates binding to multiple targets, enhancing its efficacy as a bioactive compound.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

  • Antimicrobial Activity : In a study assessing new derivatives for their activity against Mtb, compounds derived from indole-6-carboxylic acids showed promising results with MIC values below 9.4 µM for many analogues .
  • Cytotoxicity Evaluation : Another investigation focused on the synthesis of derivatives aimed at inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). The results indicated that these compounds possessed significant antiproliferative effects on cancer cell lines, suggesting potential therapeutic applications .

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

4-amino-2-methyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C10H10N2O2/c1-5-2-7-8(11)3-6(10(13)14)4-9(7)12-5/h2-4,12H,11H2,1H3,(H,13,14)

InChI Key

QAOQIOXAZDHDFV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2N1)C(=O)O)N

Origin of Product

United States

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